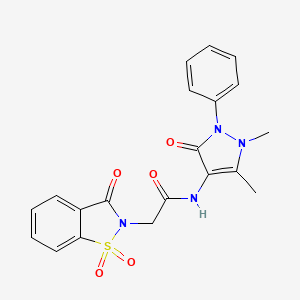

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-13-18(20(27)24(22(13)2)14-8-4-3-5-9-14)21-17(25)12-23-19(26)15-10-6-7-11-16(15)30(23,28)29/h3-11H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUAFMOQSCSFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a pyrazole ring fused with a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrazole and benzothiazole possess significant antimicrobial properties. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

3. Enzyme Inhibition

Research has highlighted its ability to inhibit specific enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase. These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to therapeutic effects in conditions like cancer and metabolic disorders.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing related compounds revealed that modifications to the pyrazole structure could enhance biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity levels .

Case Study 2: Biological Evaluation

In another study, the synthesized compound was screened against human recombinant alkaline phosphatase and tissue-nonspecific alkaline phosphatase (h-TNAP). Results indicated that while the compound exhibited inhibitory effects on these enzymes, it was less potent compared to other tested derivatives .

Data Tables

| Activity Type | Tested Against | Outcome |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition observed |

| Anti-inflammatory | Cytokine production in cell lines | Inhibition of pro-inflammatory cytokines |

| Enzyme inhibition | Alkaline phosphatase | Moderate inhibition |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents. The structural modifications in these compounds enhance their bioactivity and selectivity against cancer cells . The specific compound under consideration may exhibit similar properties due to its structural analogies with known anticancer agents.

Enzyme Inhibition

The compound's design suggests it may act as an enzyme inhibitor. Pyrazole derivatives have been studied for their ability to inhibit various enzymes involved in cancer progression and other diseases. The presence of functional groups like the benzisothiazole moiety may contribute to its inhibitory activity by facilitating interactions with enzyme active sites .

Synthesis and Structural Characterization

Synthesis Techniques

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step synthetic pathways that include condensation reactions and cyclization processes. These methods allow for the introduction of various functional groups that can enhance biological activity .

Structural Analysis

Characterization techniques such as X-ray crystallography and Hirshfeld surface analysis provide insights into the molecular structure and packing of this compound. These analyses reveal intermolecular interactions that stabilize the solid-state structure, crucial for understanding its potential biological activity .

Material Science Applications

Photophysical Properties

Compounds with pyrazole structures are gaining attention in material science due to their exceptional photophysical properties. They can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to modify their electronic properties through structural variations makes them suitable candidates for advanced materials .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in 2020 demonstrated that specific pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The study indicated that structural modifications led to enhanced activity compared to traditional chemotherapeutics .

Case Study 2: Enzyme Inhibition Profile

Research conducted on related compounds revealed their ability to inhibit key enzymes involved in metabolic pathways linked to cancer proliferation. The findings suggest a promising role for these compounds in targeted cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A representative method involves dissolving 2,4-dichlorophenylacetic acid and 4-aminoantipyrine in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. The reaction is stirred at 273 K in the presence of triethylamine to activate carboxyl groups. Post-reaction workup includes extraction with dichloromethane, washing with NaHCO₃, and crystallization via slow evaporation . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- X-ray crystallography : Determines absolute configuration, unit cell parameters (e.g., monoclinic P2₁/c symmetry, a = 14.9176 Å, b = 6.6527 Å), and hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) .

- NMR/IR spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹) and substituent integration .

- HPLC/TLC : Validates purity post-synthesis .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via:

- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.

- Accelerated aging tests under controlled humidity/temperature, with periodic HPLC analysis to detect impurities .

Advanced Research Questions

Q. How do dihedral angles and steric repulsion influence molecular conformation and intermolecular interactions?

In related analogs, dihedral angles between the pyrazole core and substituent rings (e.g., 80.70° for dichlorophenyl vs. pyrazole) arise from steric hindrance, affecting packing efficiency and hydrogen-bonding propensity. Such angles are quantified via X-ray data and linked to solubility and crystallinity . For the title compound, similar steric effects may modulate interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered solvent molecules or partial occupancy?

- Use SHELXL refinement with constraints for disordered regions.

- Apply DFT calculations to validate experimental bond lengths/angles.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm dynamic disorder .

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use crystal structure coordinates (e.g., CCDC deposition numbers) to model binding poses in targets like cyclooxygenase or bacterial enzymes .

- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for oxidoreductases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Guidance for Data Analysis

Interpreting Hydrogen-Bonding Networks in Crystallographic Data

- Identify donor-acceptor pairs (e.g., N–H⋯O) and measure distances (2.8–3.2 Å) and angles (150–180°).

- Use software like Mercury to visualize supramolecular motifs (e.g., dimers, chains) and calculate graph-set notations .

Optimizing Synthetic Yield While Minimizing Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.